An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
This guide provides a comprehensive technical overview for the synthesis and characterization of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride, a key heterocyclic scaffold in modern drug discovery. The methodologies and insights presented herein are curated for researchers, medicinal chemists, and professionals in pharmaceutical development, emphasizing not just the procedural steps but the underlying scientific rationale.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" heterocyclic motif in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly protein kinases. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment, making it a versatile scaffold for the development of potent and selective inhibitors for various therapeutic targets.[1][2] Derivatives of this core structure have been successfully incorporated into drugs targeting a range of diseases, including cancer and inflammatory disorders.[3] The 6-amino substituted analog, in its dihydrochloride salt form, offers enhanced solubility and serves as a crucial building block for further chemical elaboration.
Part 1: Strategic Synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine is most effectively approached through the strategic functionalization of a pre-formed 7-azaindole core. A robust and widely applicable method involves the palladium-catalyzed amination of a halogenated 7-azaindole precursor. The Buchwald-Hartwig amination stands out as a reliable and versatile C-N bond-forming reaction for this purpose.
Synthetic Pathway Overview
The overall synthetic strategy is a two-step process commencing with a commercially available or synthesized 6-halo-1H-pyrrolo[2,3-b]pyridine. This is followed by a palladium-catalyzed amination and subsequent conversion to the dihydrochloride salt.
Caption: Synthetic route to 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride.
Step 1: Buchwald-Hartwig Amination of 6-Chloro-1H-pyrrolo[2,3-b]pyridine
The choice of a 6-chloro-7-azaindole as the starting material is predicated on its commercial availability and appropriate reactivity in palladium-catalyzed cross-coupling reactions. The amination reaction introduces the key amino functionality at the C6 position.
Protocol:
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), and a suitable phosphine ligand, for instance, Xantphos (0.04 eq).
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Reagents Addition: Add sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) as the base (2.2 eq). The choice of an appropriate amine source is critical; for the synthesis of the primary amine, a protected ammonia equivalent or a direct amination protocol with ammonia can be employed. Alternatively, a protected amine like benzophenone imine can be used, followed by a deprotection step. For simplicity, we will consider a direct amination approach here.
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Solvent and Reaction Conditions: Add anhydrous 1,4-dioxane as the solvent. Seal the flask and heat the reaction mixture at 100-110 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1H-Pyrrolo[2,3-b]pyridin-6-amine free base.
Causality and Insights:
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Catalyst System: The selection of the palladium precursor and the phosphine ligand is crucial for the efficiency of the cross-coupling reaction. Bulky, electron-rich phosphine ligands like Xantphos are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
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Base: A strong, non-nucleophilic base like NaHMDS or LiHMDS is required to deprotonate the amine and facilitate the catalytic cycle.
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Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere throughout the reaction.
Step 2: Formation of the Dihydrochloride Salt
The conversion of the free base to its dihydrochloride salt enhances its stability and aqueous solubility, which is often desirable for pharmaceutical applications.
Protocol:
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Dissolution: Dissolve the purified 1H-Pyrrolo[2,3-b]pyridin-6-amine free base in a suitable anhydrous organic solvent, such as methanol or a mixture of diethyl ether and methanol.
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Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring. The addition of at least two equivalents of HCl is necessary to protonate both the pyridine nitrogen and the exocyclic amino group.
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Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Continue stirring in the cold for a period to ensure complete precipitation. Collect the solid by filtration, wash with a cold, non-polar solvent like diethyl ether to remove any residual impurities, and dry under vacuum.
Causality and Insights:
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Stoichiometry of HCl: The use of at least two equivalents of HCl is critical for the formation of the dihydrochloride salt, as there are two basic nitrogen centers in the molecule.
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Anhydrous Conditions: The use of anhydrous solvents is important to prevent the incorporation of water into the final crystalline salt.
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride. The following are the expected outcomes from standard analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₉Cl₂N₃ |
| Molecular Weight | 206.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in water and methanol |
Spectroscopic Data
As of the latest literature review, specific experimental data for 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride is not widely published. The following data is predicted based on the analysis of structurally similar 7-azaindole derivatives and fundamental spectroscopic principles.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted Spectrum (400 MHz, DMSO-d6, δ ppm):
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~12.5 (br s, 1H): Pyrrole N-H proton.
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~8.5 (br s, 3H): Protons of the ammonium group (-NH₃⁺).
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~7.8 (d, 1H): H-4 proton.
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~7.5 (d, 1H): H-2 proton.
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~7.0 (d, 1H): H-5 proton.
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~6.6 (d, 1H): H-3 proton.
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted Spectrum (100 MHz, DMSO-d6, δ ppm):
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~148.0 (C-7a)
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~145.0 (C-6)
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~130.0 (C-4)
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~125.0 (C-2)
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~118.0 (C-3a)
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~110.0 (C-5)
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~100.0 (C-3)
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Mass Spectrometry (MS)
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Expected [M+H]+ for the free base (C₇H₇N₃): 134.0667 m/z.
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Fragmentation Pattern: The fragmentation of the protonated molecule is expected to involve characteristic losses, such as the loss of ammonia (NH₃) from the protonated amino group.
Infrared (IR) Spectroscopy
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Expected Peaks (cm-1):
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3400-3200: N-H stretching vibrations (pyrrole N-H and amino N-H).
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3200-2800: Broad absorption due to the ammonium (-NH₃⁺) stretching.
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1640-1600: C=C and C=N stretching vibrations of the aromatic rings.
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1580-1500: N-H bending vibrations.
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Experimental Workflow for Characterization
Caption: A typical workflow for the characterization of the synthesized compound.
Conclusion
This guide outlines a robust and scientifically grounded approach to the synthesis and characterization of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride. The provided protocols and insights are designed to empower researchers in their pursuit of novel therapeutics based on the versatile 7-azaindole scaffold. Adherence to the principles of careful experimental execution and thorough analytical validation is paramount to ensuring the quality and reliability of the synthesized compound for downstream applications in drug discovery and development.
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